molecular formula C8H12N2O2 B1296766 Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate CAS No. 500890-03-9

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate

Cat. No. B1296766
M. Wt: 168.19 g/mol
InChI Key: YPOXNCMNUICELH-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate is a chemical compound with the molecular formula C8H12N2O2 . It’s a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The specific molecular structure of Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate is not explicitly mentioned in the available literature.


Physical And Chemical Properties Analysis

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate has a molecular weight of 292.3 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound is complex, with a complexity value of 362 .

Scientific Research Applications

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a key component in many functional molecules and is utilized in a diverse range of applications .

  • Pharmaceuticals and Agrochemicals Imidazole has traditional applications in pharmaceuticals and agrochemicals . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

  • Dyes for Solar Cells and Other Optical Applications Emerging research into dyes for solar cells and other optical applications is being conducted with imidazole compounds .

  • Functional Materials Imidazole compounds are being used in the development of functional materials .

  • Catalysis Imidazole is being deployed in catalysis .

  • Antimicrobial Activity Imidazole derivatives have been synthesized and evaluated for antimicrobial activity against various bacterial strains such as Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .

  • Synthesis of Salts Imidazole compounds have been used in the synthesis of various salts. For example, 1,2-Dimethylimidazole was used in the synthesis of 1-(2-methoxyethyl)-2,3-dimethylimidazolium chloride and hexafluorophosphate salts .

  • Anticancer Activity Imidazole derivatives have shown potential in anticancer activity . They have been evaluated for their effectiveness against various types of cancer cells .

  • Anti-HIV Activities Some imidazole derivatives have been found to exhibit anti-HIV activities .

  • Antitubercular Activity Imidazole derivatives have also been studied for their antitubercular activity .

  • Analgesic Activity Certain imidazole derivatives have been found to possess analgesic (pain-relieving) properties .

properties

IUPAC Name

ethyl 2,5-dimethyl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)9-6(3)10-7/h4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOXNCMNUICELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70312445
Record name Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate

CAS RN

500890-03-9
Record name Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate
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